molecular formula C9H17ClO3 B1624553 2-[2-(2-Chloroethoxy)ethoxy]oxane CAS No. 54533-84-5

2-[2-(2-Chloroethoxy)ethoxy]oxane

Cat. No.: B1624553
CAS No.: 54533-84-5
M. Wt: 208.68 g/mol
InChI Key: ZQXLMMBXCPBEIQ-UHFFFAOYSA-N
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Description

2-[2-(2-Chloroethoxy)ethoxy]oxane (CAS 5631-96-9) is an organic compound with the molecular formula C10H19ClO3 and a molecular weight of 206.71 g/mol . This molecule features an oxane (tetrahydropyran) ring linked via an ether chain to a terminal chloroethoxy group, a structure that classifies it as a chlorinated ether derivative. The terminal chlorine atom is reactive and can participate in further chemical transformations, making the compound a valuable building block or intermediate in organic synthesis . Researchers utilize this structural motif in the development of more complex molecules, including specialty chemicals and pharmaceutical intermediates . The compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications. Handling should only be performed by qualified professionals in a well-controlled laboratory setting. For detailed identification, the compound can be found under registry numbers such as CAS 5631-96-9 and ChemSpider ID 223497 .

Properties

CAS No.

54533-84-5

Molecular Formula

C9H17ClO3

Molecular Weight

208.68 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]oxane

InChI

InChI=1S/C9H17ClO3/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9H,1-8H2

InChI Key

ZQXLMMBXCPBEIQ-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCOCCCl

Canonical SMILES

C1CCOC(C1)OCCOCCCl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, triethylene glycol derivatives are treated with excess SOCl₂ at elevated temperatures. For instance, triethylene glycol reacts with SOCl₂ at 70°C for 6 hours to yield 2-[2-(2-chloroethoxy)ethoxy]ethanol. While this method primarily produces linear chlorinated ethoxy alcohols, it can be adapted for oxane derivatives by starting with hydroxyl-functionalized tetrahydropyran precursors. The reaction proceeds via nucleophilic substitution, where the hydroxyl oxygen attacks the electrophilic sulfur in SOCl₂, forming a chlorosulfite intermediate that decomposes to release HCl and SO₂.

Purification and Yield

Post-reaction purification typically involves column chromatography using silica gel and a hexane-ethyl acetate solvent system. This method achieves yields up to 84% for linear analogs, though yields for oxane derivatives may vary due to steric hindrance from the cyclic structure.

Two-Step Etherification with Ethylene Oxide

A patent-pending method (CN104003850A) outlines a two-step etherification process using ethylene oxide and 2-chloroethanol, catalyzed by boron trifluoride diethyl ether (BF₃·Et₂O). Although originally developed for 2-chloroethoxy-2-ethoxydiethanol, this protocol is adaptable to oxane synthesis by substituting diols with tetrahydropyran intermediates.

Stepwise Reaction Protocol

  • First Etherification : 2-Chloroethanol reacts with ethylene oxide at 40–50°C in the presence of 0.45% BF₃·Et₂O (by mass). The exothermic reaction requires controlled ethylene oxide addition to maintain temperature.
    $$
    \text{2-Chloroethanol} + \text{CH₂OCH₂} \xrightarrow{\text{BF}_3} \text{2-Chloroethoxyethanol}
    $$
  • Second Etherification : The intermediate 2-chloroethoxyethanol undergoes further reaction with ethylene oxide at a 1:1.4 molar ratio, forming the target compound after vacuum distillation.

Advantages and Limitations

This method minimizes side reactions (e.g., over-ethoxylation) and achieves crude product purity >93%. However, adapting it for oxane synthesis requires introducing a cyclization step, potentially using acid catalysts to form the tetrahydropyran ring from diol precursors.

Williamson Ether Synthesis

Williamson ether synthesis offers a robust pathway for constructing the ethoxy-chloro side chains on the oxane ring. This method involves reacting alkoxide ions with alkyl halides, enabling precise control over ether bond formation.

Synthetic Route

  • Alkoxide Preparation : Sodium hydride (NaH) deprotonates 2-(2-hydroxyethoxy)oxane, generating a nucleophilic alkoxide.
  • Nucleophilic Substitution : The alkoxide reacts with 1-chloro-2-(2-chloroethoxy)ethane in tetrahydrofuran (THF) at reflux.
    $$
    \text{Oxane-O}^- + \text{ClCH₂CH₂OCH₂CH₂Cl} \rightarrow \text{Oxane-O-CH₂CH₂OCH₂CH₂Cl} + \text{Cl}^-
    $$

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents like THF enhance reaction rates by stabilizing the alkoxide.
  • Temperature : Reflux conditions (~66°C) balance reaction efficiency and byproduct formation.

Cyclization of Diol Precursors

Cyclization strategies leverage acid-catalyzed intramolecular etherification to form the oxane ring. For example, 2-(2-chloroethoxy)ethanol can undergo cyclization in the presence of sulfuric acid, yielding 2-[2-(2-chloroethoxy)ethoxy]oxane.

Reaction Conditions

  • Catalyst : Concentrated H₂SO₄ (10% w/w) facilitates protonation of the hydroxyl group, promoting nucleophilic attack by the adjacent ethoxy oxygen.
  • Temperature : Cyclization proceeds efficiently at 80–100°C, with reaction completion monitored via gas chromatography.

Challenges

Ring formation competes with polymerization, necessitating dilute conditions and precise stoichiometry. Yields for this method remain underexplored in the literature but are estimated at 50–65% based on analogous cyclizations.

Industrial-Scale Production

While bench-scale methods prioritize purity, industrial synthesis emphasizes cost-effectiveness and scalability. Continuous flow reactors enable large-scale production by maintaining consistent temperature and mixing, reducing reaction times by 30–50% compared to batch processes. However, specific industrial data for this compound remains proprietary.

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Key Advantage
Chlorination Hydroxy-oxane, SOCl₂ 70°C, 6 h ~84% High selectivity
Two-Step Etherification 2-Chloroethanol, EO, BF₃ 40–50°C, 2 h >70% Minimal byproducts
Williamson Synthesis Alkoxide, alkyl halide THF, reflux 60–75% Precise ether bond formation
Cyclization Diol precursor, H₂SO₄ 80–100°C 50–65% Single-step ring formation

Reaction Optimization Strategies

Catalyst Selection

BF₃·Et₂O outperforms traditional acids (e.g., H₂SO₄) in etherification due to its Lewis acidity, which polarizes ethylene oxide without inducing dehydration.

Solvent Effects

Nonpolar solvents (e.g., hexane) favor SN2 mechanisms in Williamson synthesis, while polar solvents (e.g., DMSO) accelerate nucleophilic substitutions in chlorination.

Temperature Control

Exothermic reactions (e.g., ethylene oxide addition) require jacketed reactors to prevent thermal runaway, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloroethoxy)ethoxy]oxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives

Scientific Research Applications

2-[2-(2-Chloroethoxy)ethoxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the preparation of bioactive compounds and as a protecting group in peptide synthesis.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Chloroethoxy)ethoxy]oxane involves its ability to act as a protecting group for hydroxyl functionalities. The compound forms stable ether linkages, which can be selectively cleaved under acidic conditions to release the protected hydroxyl group. This property makes it valuable in organic synthesis and peptide chemistry .

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 2-[2-(2-Chloroethoxy)ethoxy]oxane
  • Synonyms: Triethylene glycol monochlorohydrin (CAS 5197-62-6) .
  • Molecular Formula : C₆H₁₃ClO₃
  • Molecular Weight : 168.62 g/mol .
  • Key Features : Contains a tetrahydropyran (oxane) ring substituted with a chloroethoxy-ethoxy chain. The chlorine atom enhances reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound CAS No. Molecular Formula Key Substituent Molecular Weight (g/mol) Applications Reactivity Notes
This compound 5197-62-6 C₆H₁₃ClO₃ Chloro (-Cl) 168.62 Glycosylation, PROTACs High reactivity due to Cl leaving group.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol 112-35-6 C₇H₁₆O₄ Methoxy (-OCH₃) 164.20 Solvent, surfactant Less reactive; stable under basic conditions.
2-(2-Ethoxyethoxy)ethanol 111-90-0 C₆H₁₄O₃ Ethoxy (-OCH₂CH₃) 134.18 Industrial lubricant Moderate reactivity; prone to oxidation.
β-Methoxyethoxymethyl chloride (MEM chloride) 3970-21-6 C₄H₉ClO₂ MEM protecting group 124.57 Protecting group in peptide synthesis Reacts with alcohols/thiols; moisture-sensitive.

Key Differences :

  • Chloro vs. Methoxy/Ethoxy : The chloro group in the target compound enhances nucleophilic substitution reactivity, whereas methoxy/ethoxy groups are electron-donating and stabilize intermediates .
  • Ring vs. Linear Structure : The oxane ring in the target compound increases steric hindrance compared to linear analogues, affecting reaction kinetics .

Polyethylene Glycol (PEG) Derivatives

Compound CAS No. Structure Molecular Weight (g/mol) Applications
Benzyl-PEG4-THP 230620-75-4 Benzyl-PEG4-tetrahydropyranyl (THP) ~400 PROTACs, bioconjugation
Benzyl-PEG7-THP N/A Benzyl-PEG7-THP ~600 Drug delivery systems
This compound 5197-62-6 Chloro-terminated oxane-PEG3 derivative 168.62 Synthetic intermediate

Key Differences :

  • Terminal Groups : PEG-THP derivatives use benzyl or THP protecting groups for controlled release, while the chloro group in the target compound enables covalent bonding in synthesis .
  • Chain Length : Longer PEG chains (e.g., PEG7) improve solubility and biocompatibility, whereas the shorter chain in the target compound prioritizes reactivity .

Comparative Reactivity

  • Chloro Group : Enables nucleophilic substitution (e.g., with thioacetate in DMF to form thioethers) .
  • Methoxy/Ethoxy Groups : Participate in ether cleavage or oxidation but are less reactive toward nucleophiles .

Q & A

Basic: What are the standard synthetic routes for preparing 2-[2-(2-Chloroethoxy)ethoxy]oxane, and how do reaction conditions influence yield and purity?

Answer:
The compound is typically synthesized via Williamson ether synthesis using catechol derivatives and 2-[2-(2-chloroethoxy)ethoxy]ethanol under anhydrous conditions with potassium carbonate as a base. Reaction efficiency depends on solvent choice (e.g., DMF for polar aprotic conditions), temperature (reflux at ~100°C), and catalyst presence (e.g., LiBr to enhance reactivity) . Post-synthesis, purification via column chromatography or HPLC (C18 columns with acetonitrile/water gradients) is critical to isolate high-purity products (>95%). Contaminants like unreacted starting materials or side products (e.g., dimerized ethers) are monitored using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: What purification techniques are recommended for isolating this compound, and how do they impact experimental outcomes?

Answer:
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is preferred for analytical-scale purification, while column chromatography (silica gel, ethyl acetate/hexane eluent) is used for preparative-scale isolation . Solvent selection (e.g., chloroform for solubility) and inert atmosphere storage (to prevent hydrolysis of the chloro group) are essential to maintain stability . Impurities such as oxidation byproducts (phenolic oxides) or residual solvents are quantified via gas chromatography-mass spectrometry (GC-MS) .

Advanced: How can researchers optimize substitution reactions involving the chloro group in this compound when synthesizing nucleophilic derivatives?

Answer:
The chloro group undergoes nucleophilic substitution with amines, alcohols, or azides. Optimization strategies include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and reaction rates .
  • Temperature control : Elevated temperatures (60–80°C) accelerate reactions but may increase side products (e.g., elimination products).
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide improve yields in biphasic systems .
    For example, substituting the chloro group with sodium azide (NaN₃) in 2-butanone under reflux produces azido derivatives, which are precursors for "click chemistry" applications . Reaction progress is tracked via Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of the C-Cl stretch (~650 cm⁻¹) .

Advanced: What strategies address contradictions in reported reaction efficiencies when using this compound in macrocyclization reactions?

Answer:
Discrepancies in macrocyclization yields (e.g., crown ether synthesis) often arise from:

  • Concentration effects : High dilution conditions (≤0.01 M) favor intramolecular cyclization over polymerization .
  • Catalyst variability : Cs₂CO₃ outperforms K₂CO₃ in macrocycle formation due to better solubility in DMF .
  • Side reactions : Competing Appel reactions (e.g., bromide formation from alcohols) can be minimized by using stoichiometric PPh₃/CBr₄ .
    Systematic Design of Experiments (DoE) approaches, varying temperature, solvent, and catalyst ratios, are recommended to resolve contradictions. Analytical tools like size-exclusion chromatography (SEC) help distinguish cyclic vs. linear polymers .

Basic: What are the primary research applications of this compound in polymer chemistry and DNA detection systems?

Answer:
The compound serves as a polyethylene glycol (PEG)-based linker in:

  • DNA detection : Functionalized with amino groups to form ethylene glycol-based amino acids, enabling non-fouling surfaces in biosensors .
  • Polymer synthesis : As a monomer for amphiphilic block copolymers used in drug delivery (e.g., micelle stabilization) .
  • PROTACs : Incorporated into E3 ubiquitin ligase ligands to enhance solubility and cellular uptake .
    Key characterization involves dynamic light scattering (DLS) for nanoparticle size analysis and UV-Vis spectroscopy for DNA hybridization studies .

Advanced: How does the hygroscopic nature of this compound influence its handling in aqueous-phase reactions, and what mitigation strategies are effective?

Answer:
Hygroscopicity can lead to hydrolysis of the chloro group, generating 2-[2-(2-hydroxyethoxy)ethoxy]ethanol as a byproduct. Mitigation includes:

  • Inert atmosphere storage : Under argon or nitrogen to limit moisture exposure .
  • Anhydrous reaction conditions : Use of molecular sieves or drying tubes (e.g., CaCl₂) in reflux setups .
  • Real-time monitoring : Karl Fischer titration quantifies water content in solvents pre-reaction .
    In aqueous applications (e.g., bioconjugation), pre-functionalization with stable protecting groups (e.g., phthalimido) prevents premature degradation .

Advanced: What experimental evidence supports the proposed mechanisms of ether bond cleavage in this compound under acidic or basic conditions?

Answer:
Acidic cleavage (e.g., H₂SO₄) proceeds via protonation of the ether oxygen, followed by SN2 attack by water, confirmed by ¹H-NMR detection of ethylene glycol derivatives .
Basic cleavage (e.g., NaOH) involves hydroxide ion attack at the β-carbon, forming chloroethanol and diglycolic acid, validated by high-resolution mass spectrometry (HRMS) . Kinetic studies (e.g., Arrhenius plots) reveal activation energies of ~50 kJ/mol for acid-catalyzed pathways, supporting the proposed mechanisms .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR : ¹H and ¹³C NMR identify ether linkages (δ 3.5–4.0 ppm for -OCH₂-) and confirm substitution patterns .
  • MS : Electrospray ionization (ESI-MS) detects molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻) .
  • HPLC : Reverse-phase methods with UV detection (210 nm) quantify purity and resolve oligomeric byproducts .
  • FTIR : C-O-C stretches (~1100 cm⁻¹) and C-Cl stretches (~650 cm⁻¹) validate structural integrity .

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